Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a furan ring, which is a five-membered ring containing oxygen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via the Vilsmeier-Haack reaction, which involves the formylation of furans using DMF and POCl3.
Coupling Reactions: The final step involves coupling the furan and thiophene rings through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-furyl)carbonyl]amino}thiophene-2-carboxylate: Similar structure but lacks the methyl group on the furan ring.
Methyl 3-{[(2-thienyl)carbonyl]amino}thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate is unique due to the presence of both a methyl-substituted furan ring and a thiophene ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and possible applications in various fields.
Molecular Structure and Formula
- IUPAC Name: this compound
- Molecular Formula: C12H11NO4S
- Molecular Weight: 265.283 g/mol
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 1
- LogP (XlogP): 2.6
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with furan-based compounds under controlled conditions. The reaction often employs coupling agents and solvents like DMF or THF to facilitate the formation of the desired product while ensuring high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that certain thiophene derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and increased rates of necrosis .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as well. Thiophene derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Activity
Research Findings Summary Table
Future Perspectives
Given its diverse biological activities, this compound holds promise for further research and development in pharmacology and medicinal chemistry. Future studies should focus on:
- Mechanistic studies to elucidate the pathways involved in its biological activities.
- In vivo studies to assess efficacy and safety profiles.
- Development of derivatives with enhanced potency and reduced toxicity.
Properties
IUPAC Name |
methyl 3-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-7-8(3-5-17-7)11(14)13-9-4-6-18-10(9)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPYNMMJCRZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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